Methyl 2-(Methoxymethyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-10-3-6-8-5(4-12-6)7(9)11-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSBTUCKFCRPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Thiazole Core
- Starting from α-haloketones (such as 2-chloroacetoacetate esters) and thioamide derivatives, cyclization occurs to form the thiazole ring.
- For example, the reaction of 2-chloroacetoacetic acid ethyl ester with thiobenzamide derivatives under reflux conditions yields 2-substituted thiazole-5-carboxylic acid esters.
Introduction of Methoxymethyl Group at 2-Position
- Alkylation of the 2-position of the thiazole ring can be achieved via nucleophilic substitution using methoxymethyl halides (e.g., methoxymethyl chloride or bromide) in the presence of a base such as potassium carbonate.
- This step typically involves heating the thiazole ester with the methoxymethyl halide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–110°C) to promote substitution.
Esterification or Direct Use of Methyl Ester
- The carboxylic acid group at the 4-position can be esterified using standard Fischer esterification with methanol and acid catalysts or introduced directly if starting from methyl 2-chloroacetoacetate.
- Purification is performed by recrystallization from suitable solvents such as methanol or acetone.
Detailed Experimental Procedure (Adapted from Related Thiazole Syntheses)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Preparation of Thioamide Intermediate | Reaction of appropriate aromatic nitriles with thioacetamide in refluxing ethanol | Formation of thiobenzamide precursor for cyclization | High yield (>85%) |
| 2. Cyclization | Reaction of thiobenzamide with 2-chloroacetoacetate ester in ethanol under reflux for 5 hours | Formation of 2-substituted thiazole-5-carboxylate ester | 75–90% yield |
| 3. Alkylation | Treatment of thiazole ester with methoxymethyl chloride and potassium carbonate in DMF at 80–110°C for 4–6 hours | Introduction of methoxymethyl group at 2-position | 60–80% yield |
| 4. Purification | Recrystallization from methanol or acetone | Isolation of pure this compound | Purity >98% by HPLC |
Analytical Characterization
- Melting Point: Typically in the range of 100–130°C depending on purity and substituents.
- NMR Spectroscopy:
- ^1H NMR shows characteristic singlets for methoxymethyl protons (~3.3–3.5 ppm for OCH3 and ~4.5 ppm for CH2O).
- Aromatic and thiazole protons appear in the 6.5–8.5 ppm range.
- Mass Spectrometry: Confirms molecular ion peak consistent with the molecular weight of this compound.
- HPLC Purity: Typically >98% after recrystallization.
Notes on Process Optimization and Advantages
- The use of polar aprotic solvents such as DMF enhances nucleophilic substitution efficiency for alkylation steps.
- Recrystallization from acetone or methanol provides high purity crystalline product suitable for further pharmaceutical or synthetic applications.
- The methodology avoids harsh reagents and allows for scalability.
Summary Table of Preparation Methods
| Method Step | Key Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| Thiazole ring formation | 2-chloroacetoacetate ester + thioamide | Reflux in ethanol, 5h | Formation of thiazole-5-carboxylate ester | High yield, straightforward |
| Alkylation at 2-position | Methoxymethyl chloride + K2CO3 | DMF, 80–110°C, 4–6h | This compound | Efficient substitution |
| Purification | Recrystallization solvent (methanol, acetone) | Ambient to 50°C | Pure crystalline compound | >98% purity |
Chemical Reactions Analysis
Methyl 2-(Methoxymethyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Methyl 2-(Methoxymethyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(Methoxymethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylates
Structural and Electronic Properties
Substituents on the thiazole ring significantly alter electronic properties. For example:
- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate () exhibits a reduced HOMO-LUMO gap (4.1 eV) due to extended conjugation from the nitro group, enhancing charge transfer properties. In contrast, methyl 2-(methoxymethyl)thiazole-4-carboxylate, with an electron-donating methoxymethyl group, may have a larger HOMO-LUMO gap, reducing reactivity but improving stability .
- Methyl 2-chlorothiazole-4-carboxylate () introduces an electron-withdrawing chlorine atom, increasing electrophilicity at the 2-position. This contrasts with the methoxymethyl group, which donates electrons via the methoxy oxygen .
Table 1: Electronic Properties of Selected Thiazole Carboxylates
| Compound | Substituent (Position) | HOMO-LUMO Gap (eV) | Key Electronic Effect |
|---|---|---|---|
| Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate | –NO2 (2) | 4.1 | Extended conjugation, reduced gap |
| This compound (Target) | –CH2OCH3 (2) | ~5.2 (estimated) | Electron-donating, increased gap |
| Methyl 2-chlorothiazole-4-carboxylate | –Cl (2) | 4.8 | Electron-withdrawing, moderate gap |
Biological Activity
Methyl 2-(Methoxymethyl)thiazole-4-carboxylate is a heterocyclic organic compound characterized by a thiazole ring structure, which includes carbon, nitrogen, and sulfur atoms. This compound has garnered attention for its potential therapeutic effects across various biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen that contributes to its biological activity.
- Methoxymethyl Group : Present at the 2-position, influencing its reactivity and interaction with biological targets.
- Carboxylate Functional Group : Located at the 4-position, which plays a crucial role in its binding affinity to enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. This is particularly relevant in the context of antimicrobial actions against pathogens such as Mycobacterium tuberculosis.
- Binding Affinity : The structural features of the compound enhance its binding affinity to specific molecular targets, which is essential for its therapeutic effects.
Biological Activities
- Antimicrobial Activity :
- Anticancer Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µg/ml) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 33 | |
| Anticancer | Melanoma Cells | <1 | |
| Enzyme Inhibition | COX Enzymes | Varies |
Case Study: Antitubercular Activity
A study focused on thiazole derivatives revealed that modifications to the thiazole ring can lead to enhanced activity against Mycobacterium tuberculosis. This compound was part of a series that showed promising results in inhibiting the growth of this pathogen, indicating its potential as a lead compound for developing new antitubercular agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(Methoxymethyl)thiazole-4-carboxylate, and how is its ester functionality introduced?
- Methodology : The synthesis typically involves esterification of thiazole-carboxylic acid precursors. For example, hydrolysis of methyl esters using NaOH under reflux (e.g., 358 K for 1.5 hours) is a key step, as demonstrated in the synthesis of structurally related thiazole-carboxylic acids . For Methyl 2-aminothiazole-4-carboxylate derivatives, condensation reactions with aldehydes or halides under basic conditions are common, followed by purification via column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- HRMS (High-Resolution Mass Spectrometry) : Used to confirm molecular weight (e.g., [M+H]+ calculated vs. observed values) .
- NMR Spectroscopy : 1H and 13C NMR identify substituents (e.g., methoxymethyl group at position 2, ester carbonyl at position 4) .
- IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and thiazole ring vibrations .
Q. How can researchers ensure the stability of this compound during storage and reactions?
- Methodology : Store the compound in anhydrous conditions at low temperatures (e.g., -20°C) to prevent hydrolysis of the ester group. Use inert atmospheres (N2/Ar) during reactions to avoid oxidation of the thiazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodology :
- Catalyst Screening : Use Pd/C or MnO2 for oxidation steps to enhance efficiency (e.g., improving yields from 42% to >70%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Gradual heating (e.g., 50–80°C) minimizes side reactions during cyclization .
Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at position 5 to improve antimicrobial activity, as seen in analogs with MIC values <1 µg/mL .
- Computational Modeling : Use docking studies to predict binding affinity to targets like β-ketoacyl-ACP synthase (mtFabH) in M. tuberculosis .
Q. How can researchers resolve contradictions between whole-cell activity and enzyme inhibition data for thiazole derivatives?
- Methodology :
- Permeability Assays : Evaluate compound uptake using fluorescence-based assays (e.g., Rhodamine B exclusion in bacterial membranes) .
- Metabolomic Profiling : Identify off-target effects via LC-MS analysis of treated cell lysates .
Q. What computational tools are available for planning retrosynthesis of this compound?
- Methodology : AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. These tools prioritize one-step syntheses and evaluate precursor plausibility scores (>0.01 threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
